5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1334391-12-6
VCID: VC2683668
InChI: InChI=1S/C9H5FN2OS/c1-13-7-3-8-6(2-5(7)10)12-9(4-11)14-8/h2-3H,1H3
SMILES: COC1=C(C=C2C(=C1)SC(=N2)C#N)F
Molecular Formula: C9H5FN2OS
Molecular Weight: 208.21 g/mol

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile

CAS No.: 1334391-12-6

Cat. No.: VC2683668

Molecular Formula: C9H5FN2OS

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile - 1334391-12-6

Specification

CAS No. 1334391-12-6
Molecular Formula C9H5FN2OS
Molecular Weight 208.21 g/mol
IUPAC Name 5-fluoro-6-methoxy-1,3-benzothiazole-2-carbonitrile
Standard InChI InChI=1S/C9H5FN2OS/c1-13-7-3-8-6(2-5(7)10)12-9(4-11)14-8/h2-3H,1H3
Standard InChI Key TVKVVMKMLJDFQZ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)SC(=N2)C#N)F
Canonical SMILES COC1=C(C=C2C(=C1)SC(=N2)C#N)F

Introduction

Chemical and Physical Properties

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile is characterized by specific chemical and physical properties that define its behavior in various applications. This compound has the molecular formula C9H5FN2OS and a molecular weight of 208.21 g/mol. The compound is uniquely identified by its CAS number 1334391-12-6, which serves as its registry identifier in chemical databases and literature. The structure consists of a benzothiazole core with a fluorine atom at the 5-position, a methoxy group at the 6-position, and a nitrile functional group at the 2-position.

PropertyValueReference
CAS Number1334391-12-6
Molecular FormulaC9H5FN2OS
Molecular Weight208.21 g/mol
IUPAC Name5-fluoro-6-methoxy-1,3-benzothiazole-2-carbonitrile

Synthesis and Preparation Methods

The synthesis of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile typically involves multi-step reactions starting from appropriate precursors. The synthetic route generally begins with suitably substituted aniline derivatives that are then subjected to various chemical transformations to construct the benzothiazole ring system. Common synthetic approaches include the condensation of appropriately substituted anilines with thiocyanates or isothiocyanates, followed by cyclization reactions to form the benzothiazole core structure.

Structural Characteristics

The fluorine atom at the 5-position contributes significantly to the compound's properties. Fluorine substitution is known to enhance metabolic stability by protecting vulnerable sites from oxidative metabolism, and it can also modulate the electronic properties of the aromatic system. The methoxy group at the 6-position introduces an electron-donating effect that can influence the reactivity of the aromatic ring, while also providing a potential site for hydrogen bond acceptance in biological systems.

The nitrile group at the 2-position of the thiazole ring introduces a linear, electron-withdrawing functionality that can participate in various interactions, including dipole-dipole interactions and potentially as a hydrogen bond acceptor. This functional group also serves as a versatile handle for further chemical transformations, making the compound valuable as a synthetic intermediate.

Applications in Research and Development

5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile finds its primary applications in research and development contexts, particularly in the fields of pharmaceuticals and materials science. As a building block or intermediate, this compound serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

In drug discovery processes, the compound can be utilized as a scaffold for developing new chemical entities with targeted biological activities. The presence of the nitrile group provides a versatile handle for further functionalization, allowing for the creation of diverse chemical libraries based on this core structure. Such libraries can be screened for various biological activities, potentially leading to the identification of novel drug candidates.

Pharmaceutical Applications

The pharmaceutical applications of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile stem from the established therapeutic potential of the benzothiazole class of compounds. Related benzothiazole derivatives have been investigated for various indications, including:

  • Antimicrobial agents against bacterial and fungal pathogens

  • Anticancer compounds targeting various mechanisms of tumor cell growth

  • Anti-inflammatory agents for treating inflammatory conditions

  • Central nervous system (CNS) active compounds with potential applications in neurological disorders

The unique substitution pattern in 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile may confer specific properties that make it suitable for exploring these therapeutic areas, particularly when incorporated into more complex molecular structures designed to interact with specific biological targets.

Related Compounds and Comparative Analysis

Several compounds structurally related to 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile have been reported in the literature, providing context for understanding its potential properties and applications. 6-Methoxybenzo[d]thiazole-2-carboxamide (CAS: 946-12-3) represents a closely related analog that differs primarily in the functional group at the 2-position, featuring a carboxamide instead of a nitrile . This compound has a molecular weight of 208.24 g/mol, remarkably similar to that of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile (208.21 g/mol), despite the different substituents.

Another relevant compound is 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, which has been identified as having anti-norovirus activity . While this compound contains different substituents, it shares the benzothiazole core structure and includes fluorine substitution, suggesting potential biological activities for fluorinated benzothiazole derivatives.

Structure-Property Relationships

Comparative analysis of these related compounds provides insights into how specific structural features influence physicochemical properties. For instance, the replacement of a nitrile group with a carboxamide, as seen in 6-Methoxybenzo[d]thiazole-2-carboxamide, typically results in increased hydrogen bonding capabilities and altered solubility profiles. Similarly, the presence or absence of a fluorine substituent can significantly impact metabolic stability and binding interactions with biological targets.

The documented biological activities of related compounds, such as the anti-norovirus activity observed with certain fluorinated benzothiazole derivatives, suggest potential research directions for exploring the biological properties of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile . These structure-activity relationships provide valuable guidance for researchers working with this compound and its derivatives.

Future Research Directions

The limited documentation on the specific properties and applications of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile points to several promising research directions that could expand our understanding of this compound. Future research efforts could focus on:

  • Comprehensive characterization of physicochemical properties, including solubility profiles, stability under various conditions, and spectroscopic data

  • Development of improved synthetic routes that enhance yield, purity, and scalability

  • Systematic evaluation of biological activities, particularly in areas where related benzothiazole derivatives have shown promise

  • Investigation of structure-activity relationships through the synthesis and testing of analogs with modified substituents

  • Exploration of potential applications in materials science, such as fluorescent probes or components in electronic materials

Such research would contribute significantly to the body of knowledge surrounding this compound and potentially uncover novel applications in pharmaceutical development or materials science.

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